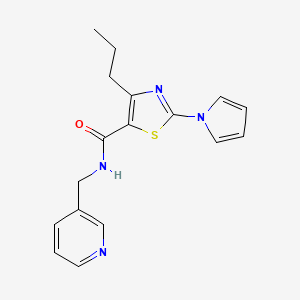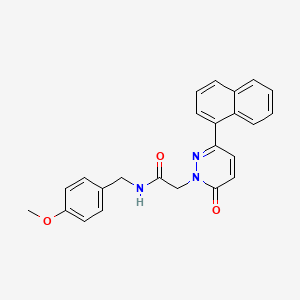![molecular formula C16H22N2O B4521751 1-[(1-methyl-4-piperidinyl)acetyl]indoline](/img/structure/B4521751.png)
1-[(1-methyl-4-piperidinyl)acetyl]indoline
Overview
Description
1-[(1-methyl-4-piperidinyl)acetyl]indoline is a useful research compound. Its molecular formula is C16H22N2O and its molecular weight is 258.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.173213330 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Local Anesthetic Activity
1-[(1-methyl-4-piperidinyl)acetyl]indoline derivatives have been investigated for their local anesthetic properties. Research has shown that certain derivatives in this class exhibit significant activity in infiltration and conduction anesthesia, surpassing the effectiveness of known anesthetics like trimecaine. These compounds demonstrate variable efficacy depending on their specific structural modifications, with some showing moderate to high activity in different types of local anesthesia (Komissarov et al., 1976).
Organocatalytic Asymmetric Michael-Michael Cascade
The this compound framework has been utilized in advanced organic synthesis techniques, particularly in organocatalytic asymmetric Michael-Michael cascade reactions. These reactions facilitate the efficient assembly of complex molecules, specifically in creating structurally diverse and polysubstituted piperidino[1,2-a]indoline compounds. This approach yields compounds with high yields and excellent enantioselectivities, demonstrating the versatility of this chemical structure in synthetic organic chemistry (Zhao et al., 2014).
Antimicrobial Peptide Study
Indolicidin, a peptide related to the indoline class, has been studied for its antimicrobial properties. It has a unique composition and is known for its ability to disrupt the cytoplasmic membrane of bacteria by forming channels, indicating its potential in antimicrobial applications. This research provides insights into the broader applications of indoline derivatives in antimicrobial therapies (Falla et al., 1996).
Inhibition of Enzymes
Studies have shown that this compound derivatives can inhibit various enzymes such as carbonic anhydrases and cholinesterase enzymes. These inhibitory properties make these compounds potential candidates for drug development, particularly in treating conditions related to enzyme dysregulation (Ozgun et al., 2016).
Central Serotonin Agonist Activity
Some piperidinyl indole derivatives are known to influence serotonin (5-HT) levels in the brain. These compounds, such as RU 24969, have been studied for their potential as central serotonin agonists, which could have implications for treating various neuropsychiatric disorders (Euvrard & Boissier, 1980).
Inhibition of Tumor Growth
This compound derivatives have also been investigated for their antitumor properties. Research has shown that these compounds can effectively inhibit tumor growth in various cancer cell lines, indicating their potential in cancer therapy (Li et al., 2020).
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-methylpiperidin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-17-9-6-13(7-10-17)12-16(19)18-11-8-14-4-2-3-5-15(14)18/h2-5,13H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZQIGKBCODAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole](/img/structure/B4521683.png)
![2-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B4521691.png)
![3-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-2(1H)-quinoxalinone](/img/structure/B4521695.png)

![2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B4521721.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine](/img/structure/B4521729.png)
![4-[(4-chloro-1H-indol-1-yl)acetyl]piperazin-2-one](/img/structure/B4521730.png)
![N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE](/img/structure/B4521737.png)
![3-[(3-methoxyphenyl)amino]propanohydrazide](/img/structure/B4521745.png)
![2-(3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4521748.png)

methanone](/img/structure/B4521783.png)
![N-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4521787.png)
